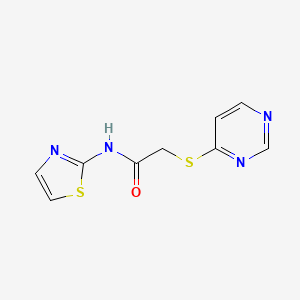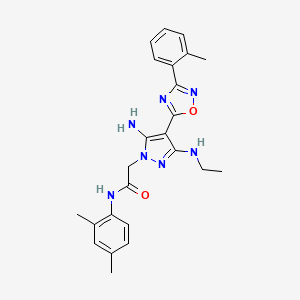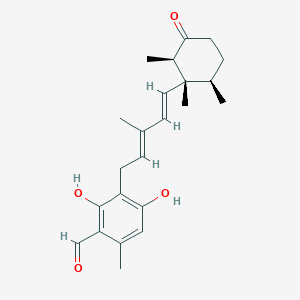
(1-Pyrimidin-2-yl-cyclopropyl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Pyrimidine derivatives, including tert-butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate, have demonstrated antimicrobial activity . Researchers explore their potential as agents against bacteria, fungi, and other pathogens.
- Some pyrimidine compounds exhibit antiviral properties . Investigations into the antiviral effects of tert-butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate could contribute to the development of novel antiviral drugs.
- Pyrimidine-based molecules have been studied for their antitumor activity . tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate might play a role in cancer therapy or prevention.
- The discovery of anti-fibrotic drugs is of great interest to chemists . tert-Butyl (1-(pyrimidin-2-yl)cyclopropyl)carbamate could be investigated for its effects on fibrosis-related pathways.
Antimicrobial Properties
Antiviral Applications
Antitumor Research
Antifibrotic Potential
Natural Product Intermediates
Eigenschaften
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-11(2,3)17-10(16)15-12(5-6-12)9-13-7-4-8-14-9/h4,7-8H,5-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWUGIKPFEXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2643890.png)



![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)


![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2643908.png)
